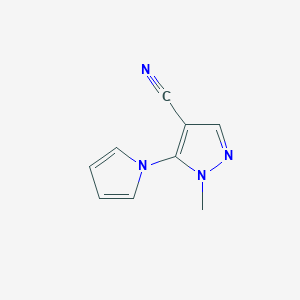

1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

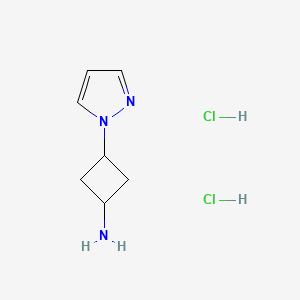

The compound “1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile” would likely consist of a pyrazole ring attached to a pyrrole ring via a carbon-nitrogen bond. The pyrazole ring would also have a methyl group and a nitrile group attached .Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile is a compound involved in various chemical synthesis processes, indicating its potential for creating a range of chemical entities. It has been implicated in the unexpected formation of pyrazolopyrimidines during attempts to obtain 5-substituted tetrazoles from carbonitriles, showcasing the compound's versatility and unexpected reactivity in synthetic organic chemistry. This reactivity underscores the importance of understanding the compound's behavior under different conditions to harness its potential for creating novel chemical entities (Faria et al., 2013).

Development of Kinase Inhibitors

The compound has played a role in the development of potent kinase inhibitors. A notable example includes its derivative in the scalable synthesis of BMS-986236, a potent kinase inhibitor. This synthesis process highlighted the compound's utility in pharmaceutical chemistry, particularly in creating treatments for various diseases by inhibiting specific kinases involved in disease progression (Arunachalam et al., 2019).

Antimicrobial Activities

Research has also explored the antimicrobial activities of novel derivatives of 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile. This work has led to the successful synthesis and characterization of compounds with potential as antimicrobial agents, further expanding the application of this chemical in the medical and pharmaceutical fields by contributing to the development of new antimicrobial therapies (Al‐Azmi & Mahmoud, 2020).

Synthesis of Pyrazole Derivatives

The compound is integral to the synthesis of various pyrazole derivatives, including those with potential biological activities. Its reactivity facilitates the creation of a diverse range of pyrazole-based molecules, which could serve as key scaffolds in drug discovery and development. This versatility highlights its significance in medicinal chemistry for generating molecules with potential therapeutic applications (Mcfadden & Huppatz, 1991).

Direcciones Futuras

The future directions for research on “1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile” could include further investigation into its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by pyrazole derivatives, it could be of interest in the development of new pharmaceuticals .

Propiedades

IUPAC Name |

1-methyl-5-pyrrol-1-ylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c1-12-9(8(6-10)7-11-12)13-4-2-3-5-13/h2-5,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUNTXNTCDUUSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C#N)N2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane](/img/structure/B2810279.png)

![1-allyl-3-(tert-butyl)-7-ethyl-9-methyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2810284.png)

![N-[2-(4-Bromoindol-1-yl)ethyl]-2-chloroacetamide](/img/structure/B2810294.png)

![N-[(6-Pyrrolidin-1-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2810297.png)

![[2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2810298.png)

![2-Phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]butan-1-one](/img/structure/B2810299.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2810300.png)